2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide
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Overview
Description
“2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide” is a chemical compound with the molecular weight of 330.84 . It is used for proteomics research .
Synthesis Analysis
Piperidines, which are a part of the compound, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis and Structural Elucidation
Research has focused on synthesizing derivatives of acetamide, incorporating piperidine and sulfonamide moieties to explore their structural and chemical properties. For instance, the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been evaluated for antibacterial potentials, showcasing the methodological advancements in synthesizing complex molecules with potential biological activities (Iqbal et al., 2017).
Antibacterial Activity
The synthesized compounds have been screened for antibacterial activity, revealing moderate to significant inhibitory effects against various bacterial strains. This includes the investigation of acetamide derivatives for their effectiveness against pathogens, highlighting their potential as novel antibacterial agents (Iqbal et al., 2017).
Chemical Reactivity and Applications
Some studies have explored the chemical reactivity of related compounds, leading to the formation of novel structures with potential applications in material science and as intermediates for further chemical transformations. For example, reactions involving acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione demonstrated the formation of complex mixtures and polymeric coordination complexes, showcasing the diverse chemical reactivity of these molecules (Klimova et al., 2013).
Synthesis of Biologically Active Derivatives
Research also extends to the synthesis of biologically active derivatives incorporating the piperidine and sulfonamide moieties, aiming to explore their applications beyond traditional antimicrobial activities. This includes the synthesis and evaluation of compounds for activities such as enzyme inhibition, indicating the broad spectrum of potential biological and pharmacological applications (Khalid et al., 2014).
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide”, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored .
Properties
IUPAC Name |
2-chloro-N-[(2-piperidin-1-ylsulfonylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c15-10-14(18)16-11-12-6-2-3-7-13(12)21(19,20)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFWSECVNKKCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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